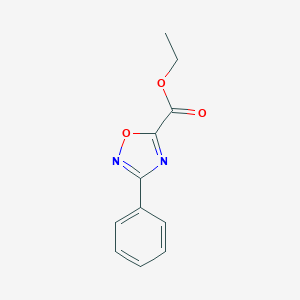

Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate

描述

Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate (CAS: 37760-54-6) is a heterocyclic compound with the molecular formula C₁₁H₁₀N₂O₃ and a molecular weight of 218.21 g/mol . Key physical properties include a density of 1.223 g/cm³, a boiling point of 342.9°C, and a vapor pressure of 7.31 × 10⁻⁵ mmHg at 25°C . The compound features a phenyl group at the 3-position of the 1,2,4-oxadiazole ring and an ethyl ester at the 5-position, contributing to its aromatic and polar characteristics. It is frequently utilized as a building block in medicinal and agrochemical synthesis due to its structural versatility .

属性

IUPAC Name |

ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-2-15-11(14)10-12-9(13-16-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGKBTJPLNTFON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424225 | |

| Record name | ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37760-54-6 | |

| Record name | 1,2,4-Oxadiazole-5-carboxylic acid, 3-phenyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37760-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-phenyl-[1,2,4]oxadiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction with Ethyl Chloroformate

A one-pot protocol uses ethyl chloroformate as a coupling agent between carboxylic acids and aryl amidoximes. For example:

Superbase-Mediated Cyclization

NaOH/DMSO systems enable room-temperature synthesis:

Table 1: Comparative Yields for Superbase-Mediated Synthesis

| Amidoxime Substituent | Ester Substituent | Yield (%) |

|---|---|---|

| 4-Methylphenyl | Ethyl acetate | 50 |

| 4-Bromophenyl | Ethyl propionate | 76 |

| Phenyl | Methyl chloroacetate | 13 |

One-Pot Synthesis via Mixed Anhydrides

Mixed anhydrides generated in situ from carboxylic acids and ethyl chloroformate react with amidoximes to streamline synthesis:

General Procedure

Key Advantages:

-

Avoids isolation of intermediates.

-

Compatible with electron-deficient and electron-rich aryl groups.

Acyl Chloride Routes

Direct use of acyl chlorides with amidoximes under basic conditions offers efficient cyclization:

Protocol from Acid Chlorides

Challenges and Optimizations

-

Side Reactions : Competing hydrolysis of acyl chlorides necessitates anhydrous conditions.

-

Base Selection : t-BuONa improves yields compared to NaOH (50% vs. 35%).

1,3-Dipolar Cycloaddition of Nitrile Oxides

Though less common, nitrile oxides react with nitriles to form 1,2,4-oxadiazoles. However, this method faces limitations:

Platinum-Catalyzed Approach

-

Reagents : Nitrile oxides, nitriles, PtCl₄.

Large-Scale Industrial Synthesis

Patented methods prioritize scalability and cost-effectiveness:

Continuous-Flow Reactor Design

Table 2: Industrial vs. Laboratory-Scale Yields

Mechanistic Insights and Side Reactions

Cyclodehydration Pathways

Common Side Products

-

Hydrolysis Products : From excess water (up to 15% yield loss).

-

Dimerization : In 1,3-dipolar routes, leading to 1,2,5-oxadiazole oxides.

Recent Advances and Green Chemistry

Solvent-Free Synthesis

化学反应分析

Types of Reactions

Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The phenyl ring and ester group can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amines or alcohols .

科学研究应用

Biological Activities

The biological activity of ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate has been extensively studied. Notable applications include:

-

Anticancer Activity :

- In vitro studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For example, EC50 values ranged from 5.5 µM to 13.2 µM against different cancer types .

- Mechanistically, it may act by disrupting cellular processes related to growth and division through interactions with tubulin or other proteins .

- Antiparasitic Properties :

- Drug Development :

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | EC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | 10.38 | Induction of apoptosis via p53 activation |

| Antiparasitic | Trypanosoma cruzi | 2.9 | Disruption of cellular processes |

| Anticancer | PANC-1 (pancreatic cancer) | 5.5 | Tubulin binding leading to microtubule destabilization |

Case Study: Anticancer Mechanism

A study explored the interaction between this compound and the estrogen receptor (ER). Molecular docking revealed strong hydrophobic interactions similar to those observed with Tamoxifen, suggesting potential as a novel therapeutic agent for hormone-dependent cancers .

Table 2: Comparison of Oxadiazole Derivatives

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate | Structure | Enhanced bioactivity due to methoxy substitution |

| Ethyl 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate | Structure | Different methoxy position may alter activity |

| Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate | Structure | Potent phosphodiesterase inhibition |

作用机制

The mechanism of action of ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate involves its interaction with various molecular targets. The compound can inhibit the activity of specific enzymes or interfere with cellular pathways, leading to its observed biological effects. For instance, its antimicrobial activity may result from the disruption of bacterial cell wall synthesis or interference with nucleic acid replication .

相似化合物的比较

Comparison with Structural Analogs

Structural and Functional Group Variations

Ethyl 3-[3-(Trifluoromethyl)phenyl]-1,2,4-Oxadiazole-5-Carboxylate

- Molecular Formula : C₁₂H₉F₃N₂O₃

- Molecular Weight : 298.10 g/mol

- Substituent : 3-Trifluoromethylphenyl group

- However, its higher molecular weight may reduce solubility in polar solvents .

3-(5-Bromo-Pyridin-3-yl)-1,2,4-Oxadiazole-5-Carboxylic Acid Ethyl Ester

- Molecular Formula : C₁₀H₈BrN₃O₃

- Molecular Weight : 298.10 g/mol

- Substituent : 5-Bromo-pyridin-3-yl group

- The bromine atom adds steric bulk and may influence halogen-based interactions in biological systems .

3-Phenyl-1,2,4-Oxadiazole-5-Carboxylic Acid

- Molecular Formula : C₉H₆N₂O₃

- Molecular Weight : 190.16 g/mol

- Substituent : Carboxylic acid group at the 5-position

- Key Features : The absence of an ethyl ester increases hydrophilicity, making this derivative more suitable for aqueous-phase reactions. However, the carboxylic acid group may limit stability under acidic conditions .

Physical and Chemical Properties

生物活性

Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate is a compound within the oxadiazole family, recognized for its diverse biological activities. This article presents a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a five-membered heterocyclic structure with two nitrogen atoms. Its molecular formula is C₁₁H₉N₂O₃, with a molecular weight of approximately 219.20 g/mol. The presence of the ethyl ester group enhances its solubility and biological activity.

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions between hydrazides and carboxylic acids. Various methods have been reported in the literature:

- Huisgen Cycloaddition : A common method that allows for the formation of oxadiazoles through the reaction of nitriles with hydrazines.

- Condensation Reactions : Involves the reaction of carboxylic acids with phenyl hydrazine under acidic conditions.

Anticancer Activity

This compound has shown promising anticancer properties. In vitro studies have demonstrated significant antiproliferative effects against various cancer cell lines, with effective concentrations (EC50 values) ranging from 5.5 µM to 13.2 µM. The mechanism of action appears to involve:

- Tubulin Binding : The compound may disrupt microtubule dynamics by binding to tubulin at the colchicine site, leading to cell cycle arrest.

- Induction of Apoptosis : Studies indicate that it may promote apoptotic pathways in cancer cells.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antibacterial and antifungal activities against various microorganisms. The compound's ability to inhibit bacterial growth has been linked to its structural properties that allow it to interact with microbial enzymes.

Antioxidant Properties

The compound also displays free radical scavenging activity, suggesting potential antioxidant properties. This activity is crucial for mitigating oxidative stress-related damage in biological systems.

Case Studies

Several studies have explored the biological activity of this compound:

-

Antiproliferative Study : A study reported its effectiveness against human breast cancer cell lines (MCF7) and colon cancer cell lines (HCT116), demonstrating a dose-dependent response.

Cell Line EC50 (µM) MCF7 7.0 HCT116 9.5 -

Antimicrobial Testing : Another investigation assessed its antibacterial effects against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones.

Microorganism Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12

Mechanistic Insights

The biological activities of this compound can be attributed to its interaction with key biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cellular processes such as DNA replication and protein synthesis.

常见问题

Q. What are the common synthetic routes for Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Two primary synthetic routes are documented:

- Route 1 : Reaction of ethyl oxalyl chloride with N-hydroxyethylamidine, achieving ~93% yield under optimized conditions (stoichiometric control, inert atmosphere) .

- Route 2 : Cyclocondensation of carboxylic acid hydrazides with ethyl carbethoxyformimidate, though yields vary depending on substituent reactivity .

Optimization strategies : - Use column chromatography (silica gel, ethyl acetate/hexane gradients) for purification to improve purity and yield .

- Monitor reaction progress via TLC (e.g., PE/EtOAc = 1:1, Rf = 0.5) to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.3–1.4 ppm (triplet, ethyl CH₃), δ 4.3–4.4 ppm (quartet, ethyl CH₂), and aromatic protons (δ 7.3–7.6 ppm) for the phenyl group .

- ¹³C NMR : Carbonyl (C=O) signals at ~165–170 ppm for ester and oxadiazole moieties .

- IR Spectroscopy : Strong absorbance at ~1700 cm⁻¹ for ester C=O stretching .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, confirming bond lengths and angles (e.g., oxadiazole ring geometry) .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .

- Spill Management : Absorb with inert material (e.g., sand), dispose as hazardous waste .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and ignition sources .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse ≥15 minutes with water .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity or biological activity of this compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites .

- Molecular Docking : Simulate binding interactions with biological targets (e.g., enzymes in apoptosis pathways, as suggested by ) using AutoDock Vina or Schrödinger Suite.

- QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on phenyl) with activity data from cytotoxicity assays .

Q. What strategies resolve contradictions in experimental data, such as varying yields from different synthesis methods?

- Methodological Answer :

- Comparative Analysis : Contrast reaction parameters (e.g., solvent polarity in vs. ). For example, polar aprotic solvents may enhance cyclization efficiency.

- Design of Experiments (DOE) : Use factorial designs to isolate critical variables (e.g., temperature, catalyst loading).

- Yield Optimization : Reproduce low-yield methods (e.g., 62% in ) with controlled stoichiometry and inert conditions .

Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer :

- Derivative Synthesis : Introduce substituents (e.g., halogens, methoxy groups) at the phenyl or oxadiazole positions via Suzuki coupling or nucleophilic substitution .

- Biological Assays : Test analogs in tumor suppression assays (e.g., Annexin apoptosis kits, as referenced in ).

- Statistical Analysis : Apply multivariate regression to link structural descriptors (e.g., logP, molar refractivity) with IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。